molecular formula C9H8Br2O2 B3204361 3-(2,5-Dibromophenyl)propanoic acid CAS No. 103516-05-8

3-(2,5-Dibromophenyl)propanoic acid

Cat. No.: B3204361
CAS No.: 103516-05-8
M. Wt: 307.97 g/mol
InChI Key: WAKRVSJPVMUCJH-UHFFFAOYSA-N
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Description

3-(2,5-Dibromophenyl)propanoic acid is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol It is characterized by the presence of a propanoic acid group attached to a dibromophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dibromophenyl)propanoic acid typically involves the bromination of a phenylpropanoic acid derivative. One common method is the bromination of trans-cinnamic acid using bromine in glacial acetic acid, which yields 2,3-dibromo-3-phenylpropanoic acid . This intermediate can then be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as bromine addition, purification, and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dibromophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromine atoms can be reduced to form less halogenated compounds.

    Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of less halogenated phenylpropanoic acids.

    Substitution: Formation of substituted phenylpropanoic acids with various functional groups.

Scientific Research Applications

3-(2,5-Dibromophenyl)propanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2,5-Dibromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of bromine atoms may enhance its reactivity and binding affinity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dibromophenyl)propanoic acid is unique due to the presence of two bromine atoms on the phenyl ring, which significantly influences its chemical reactivity and potential applications. This distinguishes it from other similar compounds that may have different substituents or fewer halogen atoms.

Properties

IUPAC Name

3-(2,5-dibromophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKRVSJPVMUCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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